2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine
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Overview
Description
2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine is a chemical compound with a molecular structure that includes a pyridine ring substituted with a 3,4-dimethylphenyl group and two amino groups at positions 2 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine typically involves the reaction of 3,4-dimethylaniline with pyridine-2,3-dicarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated amino groups.
Substitution: Compounds with substituted amino groups, such as N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopyridine: A structurally similar compound with two amino groups on the pyridine ring but without the 3,4-dimethylphenyl substitution.
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide: Another related compound with a carboxamide group instead of the diamine functionality
Uniqueness
2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15N3 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C13H15N3/c1-9-5-6-11(8-10(9)2)16-13-12(14)4-3-7-15-13/h3-8H,14H2,1-2H3,(H,15,16) |
InChI Key |
MHJXBSJFUXEHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)N)C |
Origin of Product |
United States |
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